molecular formula C15H14FN3O4S B11005105 N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B11005105
M. Wt: 351.4 g/mol
InChI Key: GGIADMAQACBABW-UHFFFAOYSA-N
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Description

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the reaction of 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with glycylglycine under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, recrystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The glycylglycine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to its combination of a thiazole ring, fluorophenyl group, and glycylglycine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the glycylglycine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological applications.

Properties

Molecular Formula

C15H14FN3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H14FN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-4-2-3-5-10(9)16/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22)

InChI Key

GGIADMAQACBABW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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